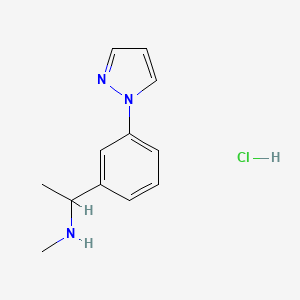
1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylethan-1-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylethan-1-amine Hydrochloride typically begins with 3-(1H-pyrazol-1-yl)benzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first reduced to an amine using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazoles or other heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry: This compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including cancer and inflammatory disorders.
Material Science: The compound's unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and sensors.
Organic Synthesis: It serves as a versatile building block in organic synthesis, facilitating the construction of complex molecules.
Mechanism of Action
The mechanism by which 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylethan-1-amine Hydrochloride exerts its effects depends on its molecular targets and pathways. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary based on the context of its use and the specific biological system it targets.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole-based compounds with similar structures and functionalities.
Amine hydrochlorides: Other amine hydrochloride salts with varying substituents.
Uniqueness:
Structural Features: The presence of the phenyl group attached to the pyrazole ring and the N-methyl group distinguishes this compound from other pyrazoles.
Reactivity: Its reactivity profile, influenced by the substituents, sets it apart from structurally similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C12H16ClN3 |
|---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
N-methyl-1-(3-pyrazol-1-ylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-10(13-2)11-5-3-6-12(9-11)15-8-4-7-14-15;/h3-10,13H,1-2H3;1H |
InChI Key |
RGTWIHUYMRMPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CC=N2)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(6S,8aS)-6-ethylsulfinyl-7,8-bis[(4-methoxyphenoxy)methoxy]-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15354494.png)

![Robenidine-d8 HCl [Bis(phenyl-d4)]](/img/structure/B15354503.png)

![N-[(2-aminophenyl)methyl]benzamide](/img/structure/B15354512.png)

![1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine](/img/structure/B15354514.png)
